molecular formula C12H20S B14081170 3,4-Ditert-butylthiophene CAS No. 22808-03-3

3,4-Ditert-butylthiophene

Cat. No.: B14081170
CAS No.: 22808-03-3
M. Wt: 196.35 g/mol
InChI Key: MVJIADFSQHXQBL-UHFFFAOYSA-N
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Description

Significance of Bulky Substituents in Heterocyclic Chemistry

The presence of large, sterically demanding groups, such as the tert-butyl group, on a heterocyclic ring profoundly impacts its chemical behavior. These bulky substituents can shield the reactive centers of the molecule, leading to kinetic stabilization and influencing the regioselectivity of reactions. researchgate.net This "tert-butyl effect" can be strategically employed to control reaction pathways and to synthesize otherwise inaccessible molecules. researchgate.net The steric hindrance imposed by these groups can also affect the planarity of the ring system, thereby altering its electronic properties and intermolecular interactions. cymitquimica.com

Academic Research Perspectives on 3,4-Ditert-butylthiophene

This compound serves as a valuable model compound for studying the effects of steric hindrance in thiophene (B33073) chemistry. Its synthesis and the reactivity of its derivatives have been the subject of considerable academic investigation. The bulky tert-butyl groups at the 3 and 4 positions render the 2 and 5 positions susceptible to a variety of chemical modifications, making it a versatile starting material for the preparation of more complex, congested molecules. clockss.orgacs.org Research has particularly focused on the oxidation of the sulfur atom and the subsequent reactivity of the resulting sulfoxide (B87167) and sulfone derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from various chemical databases.

PropertyValue
Molecular Formula C₁₂H₂₀S
Molecular Weight 196.35 g/mol
CAS Number 22808-03-3
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Soluble in organic solvents

Table 1: Physical and Chemical Properties of this compound. nih.gov

Synthesis and Reactivity

The synthesis of this compound has been achieved through various routes, with one notable method involving the intramolecular reductive coupling of a 3-thiapentane-1,5-dione precursor, followed by dehydration. acs.org

The reactivity of this compound is largely dictated by the presence of the bulky tert-butyl groups. While these groups sterically hinder direct reactions at the 3 and 4 positions, they activate the 2 and 5 positions for electrophilic substitution.

A significant area of research has been the oxidation of the thiophene's sulfur atom. Oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) yields the corresponding this compound 1-oxide and this compound 1,1-dioxide. acs.orgacs.org These oxidized derivatives exhibit unique reactivity profiles, particularly in cycloaddition reactions.

Research Findings on this compound Derivatives

The derivatives of this compound, particularly the 1-oxide and 1,1-dioxide, have proven to be valuable intermediates in organic synthesis.

Diels-Alder Reactions

This compound 1-oxide and 1,1-dioxide have been extensively studied as dienes in Diels-Alder reactions. The 1-oxide, for instance, reacts with a range of electron-deficient dienophiles. acs.orgresearchgate.net These reactions often proceed with high π-face selectivity, where the dienophile approaches the diene from the side opposite to the bulky sulfoxide group. acs.org The resulting cycloadducts can then be further transformed, providing access to a variety of complex molecular architectures.

The 1,1-dioxide also participates in Diels-Alder reactions, and these reactions have been utilized to synthesize highly substituted benzene (B151609) derivatives. acs.org The reaction with certain dienophiles can lead to the extrusion of sulfur dioxide, providing a convenient route to o-disubstituted benzenes.

Table 2: Selected Diels-Alder Reactions of this compound Derivatives.

DieneDienophileProduct TypeReference
This compound 1-oxideElectron-deficient alkenes[4+2] cycloadducts acs.org
This compound 1-oxideThioaldehydes/ThioketonesHetero-Diels-Alder adducts researchgate.net
This compound 1,1-dioxidePhenyl vinyl sulfoneo-Di-tert-butylbenzene acs.org
This compound 1,1-dioxideAlkynic dienophilesSubstituted benzene derivatives acs.org

Spectroscopic and Computational Studies

The structural and electronic properties of this compound and its derivatives have been investigated using various spectroscopic techniques and computational methods. Mass spectral studies have shed light on the fragmentation patterns of t-butylated thiophenes, revealing how the position of the bulky substituent influences the fragmentation pathways. tdl.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in characterizing these compounds. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to predict the geometries, electronic properties, and reactivity of these molecules, providing insights that complement experimental findings. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22808-03-3

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

3,4-ditert-butylthiophene

InChI

InChI=1S/C12H20S/c1-11(2,3)9-7-13-8-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

MVJIADFSQHXQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC=C1C(C)(C)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,4 Ditert Butylthiophene and Its Derivatives

Regioselective Synthesis Approaches for 3,4-Ditert-butylthiophene

The regioselective synthesis of 3,4-disubstituted thiophenes is a key challenge in heterocyclic chemistry. Several strategies have been developed to control the placement of the bulky tert-butyl groups on the thiophene (B33073) ring.

Intramolecular reductive coupling provides a powerful method for the formation of cyclic compounds. For the synthesis of 3,4-di-tert-butylthiophene, this approach typically involves the cyclization of a 1,4-dicarbonyl precursor.

A plausible synthetic route to 3,4-di-tert-butylthiophene is through the cyclization of a 1,4-dicarbonyl compound. The precursor, bis(2-t-butyl-2-oxoethyl) sulfide (B99878), contains the necessary carbon and sulfur framework. This type of reaction is characteristic of the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.org The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by enolization (or thioenolization), cyclization, and subsequent dehydration to yield the aromatic thiophene ring. quimicaorganica.org

Low-valent titanium reagents are well-known for their ability to mediate the reductive coupling of carbonyl compounds, a reaction known as the McMurry reaction. wikipedia.org This reaction can be applied intramolecularly to synthesize cyclic alkenes from dicarbonyl compounds. nih.gov The mechanism involves the single-electron transfer from the low-valent titanium species to the carbonyl groups, leading to the formation of a pinacolate complex which is then deoxygenated to form the double bond. wikipedia.org

This methodology is compatible with substrates containing sulfide and thiophene groups. researchgate.netresearchgate.net Therefore, a titanium-mediated intramolecular coupling of a suitable 1,4-dicarbonyl precursor, such as one derived from bis(2-t-butyl-2-oxoethyl) sulfide, represents a viable, though not widely documented, pathway to 3,4-di-tert-butylthiophene. The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) using a low-valent titanium species generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc powder. wikipedia.org

Acid-catalyzed dehydration is a common method in organic synthesis, but it is primarily used for the conversion of alcohols into alkenes or ethers. nih.govrsc.org The reaction proceeds by protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which then departs to form a carbocation. researchgate.net Subsequent elimination of a proton from an adjacent carbon yields an alkene. rsc.org

This method is not a standard or reported route for the synthesis of the thiophene ring itself. Thiophene synthesis typically involves the formation of carbon-sulfur bonds through different mechanisms. organic-chemistry.orgmdpi.com However, a related dehydrative cyclization has been reported for the synthesis of furans, pyrroles, and thiophenes from heteroatom-substituted propargylic alcohols, although this is catalyzed by gold complexes rather than a simple acid. acs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly useful for constructing oligomers and polymers of thiophene. clockss.org For the synthesis of oligomers based on the 3,4-di-tert-butylthiophene unit, a common strategy involves the coupling of a halogenated monomer with an organometallic derivative.

Specifically, the Pd(PPh₃)₄-catalyzed coupling of 2-bromo-3,4-di-tert-butylthiophene with its corresponding Grignard reagent, 3,4-di-tert-butyl-2-thienylmagnesium bromide, has been successfully employed to synthesize 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene. clockss.org The Grignard reagent is prepared in situ by treating the brominated thiophene with tert-butyllithium (B1211817) followed by magnesium bromide. clockss.org This methodology can be extended to create longer oligomers, such as terthiophenes. clockss.org

Palladium-Catalyzed Synthesis of 3,4-Di-tert-butylthiophene Oligomers clockss.org
Reactant 1Reactant 2CatalystSolventConditionsProductYield
2-bromo-3,4-di-tert-butylthiophene3,4-di-tert-butyl-2-thienylmagnesium bromidePd(PPh₃)₄EtherReflux, 18 h3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene33%
2-bromothiophene5-magnesiobromide-2-(3',4'-di-tert-butylthienyl)thiophenePd(PPh₃)₄THFReflux3',4'-di-tert-butyl-2,2':5',2"-terthiophene43%

Intramolecular Reductive Coupling Pathways

Synthetic Transformations for Functionalized this compound Scaffolds

The functionalization of the 3,4-di-tert-butylthiophene core is essential for tuning its properties and for its incorporation into larger molecular architectures. The most reactive positions on the thiophene ring are the α-carbons (positions 2 and 5).

Electrophilic bromination is a key transformation for introducing versatile functional handles. The reaction of 3,4-di-tert-butylthiophene with N-bromosuccinimide (NBS) in dimethylformamide (DMF) allows for controlled bromination. Using a slight excess of NBS leads predominantly to the monosubstituted product, 2-bromo-3,4-di-tert-butylthiophene. clockss.org When two molar equivalents of NBS are used, the disubstituted product, 2,5-dibromo-3,4-di-tert-butylthiophene, is formed in high yield. clockss.org These brominated derivatives are crucial intermediates for subsequent cross-coupling reactions, as demonstrated in the synthesis of oligomers. clockss.org

Bromination of 3,4-Di-tert-butylthiophene clockss.org
Starting MaterialReagentSolventMajor ProductYieldMinor ProductYield
3,4-di-tert-butylthiopheneNBS (slight excess)DMF2-bromo-3,4-di-tert-butylthiophene88%2,5-dibromo-3,4-di-tert-butylthiophene5%
3,4-di-tert-butylthiopheneNBS (2 equiv.)DMF2,5-dibromo-3,4-di-tert-butylthiophene95%--

Halogenation Processes (e.g., Bromination)

Halogenation, particularly bromination, of the this compound core is a key step for further functionalization. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, primarily at the vacant α-positions (2 and 5).

A common and effective method for the bromination of thiophenes is the use of N-bromosuccinimide (NBS). researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, such as a mixture of chloroform (B151607) and acetic acid, or dimethylformamide (DMF). The number of equivalents of NBS can be controlled to achieve either mono- or di-bromination. For the synthesis of 2,5-dibromo-3,4-ditert-butylthiophene, an excess of NBS is used to ensure substitution at both α-positions. The reaction generally proceeds under mild conditions, often with heating to facilitate completion. researchgate.net

Table 1: Representative Conditions for Bromination of Thiophene Derivatives

Starting MaterialReagentSolventConditionsProductYield
3,4-Disubstituted ThiopheneN-Bromosuccinimide (2.5 equiv.)Chloroform60 °C, 3 h2,5-Dibromo-3,4-disubstituted Thiophene94%
ThiopheneN-Bromosuccinimide (2.0 equiv.)DMFDark2,5-DibromothiopheneHigh

Lithiation and Silylation Methodologies

Lithiation of the thiophene ring, particularly at the positions activated by the tert-butyl groups or previously introduced halogens, opens up avenues for the introduction of a variety of electrophiles, including silyl (B83357) groups. The process typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org

The lithiation of a halogenated thiophene, for instance, a brominated derivative, proceeds via a lithium-halogen exchange. This reaction is generally very fast and is often carried out at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. wikipedia.orgrsc.org The resulting lithiated thiophene is a potent nucleophile that can react with a silylating agent, such as a chlorosilane (e.g., trimethylsilyl (B98337) chloride), to afford the corresponding silylated thiophene. The steric hindrance from the tert-butyl groups can influence the accessibility of the lithiation sites.

Synthesis of Oxidized and Iminated this compound Derivatives

The sulfur atom in the this compound ring can be selectively oxidized to form sulfoxides (1-oxides) and sulfones (1,1-dioxides), or converted to a sulfilimine (1-imide). These transformations significantly alter the electronic structure and reactivity of the thiophene ring system.

Preparation of this compound 1-Oxides

The synthesis of this compound 1-oxide is typically achieved through the controlled oxidation of the parent thiophene. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The reaction is generally carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The stoichiometry of the oxidant is crucial to prevent over-oxidation to the corresponding sulfone. The bulky tert-butyl groups provide steric protection to the sulfur atom, which can influence the reaction rate and selectivity. The photolysis and photo-oxidation of 3,4-di-tert-butylthiophene 1-oxide have been studied, indicating the successful synthesis and isolation of this compound. epa.gov

Table 2: General Conditions for Sulfide to Sulfoxide (B87167) Oxidation

Substrate TypeOxidizing AgentSolventTemperatureProduct
Organosulfidem-CPBA (1.2 equiv.)THF0 °COrganosulfoxide

Synthesis of this compound 1,1-Dioxides

Further oxidation of this compound or its 1-oxide yields the corresponding 1,1-dioxide (sulfone). This transformation is also commonly accomplished using a peroxy acid, such as m-CPBA, but typically with an excess of the oxidizing agent and/or at elevated temperatures to ensure complete oxidation. derpharmachemica.com The resulting sulfone has a significantly different electronic structure compared to the parent thiophene, as the aromaticity of the ring is disrupted. These sulfones are valuable intermediates in organic synthesis, for example, as dienes in Diels-Alder reactions.

Table 3: General Conditions for Sulfide to Sulfone Oxidation

Substrate TypeOxidizing AgentSolventTemperatureProduct
Organosulfidem-CPBA (>2.0 equiv.)Dichloromethane35 °COrganosulfone

Formation of this compound 1-Imides

The synthesis of this compound 1-imides (sulfilimines) involves the reaction of the parent thiophene with an iminating agent. These compounds are nitrogen analogues of sulfoxides. A study on the π-face selective additions of 3,4-di-tert-butylthiophene 1-imide indicates its successful synthesis and utility as a reactive intermediate. jst.go.jp The synthesis of related sulfilimines often involves the reaction of the sulfide with an amine in the presence of an oxidizing agent or with a preformed imino-iodinane. For instance, the reaction of a sulfide with chloramine-T or a similar N-halo reagent can yield the corresponding N-tosylsulfilimine. The specific conditions for the synthesis of this compound 1-imide would likely follow these general principles, tailored to the reactivity of the sterically hindered thiophene.

Crystallographic Investigations of this compound Derivatives

Crystallographic studies, primarily through X-ray diffraction, provide precise atomic-level insights into the three-dimensional arrangement of molecules in the solid state. For sterically crowded molecules like this compound, these investigations are crucial for understanding how the bulky substituents affect the geometry and planarity of the thiophene ring.

X-ray Diffraction Analysis of Overcrowded Thiophenes and Their Adducts

Conformational Analysis of Sterically Congested Thiophene Rings

The presence of two bulky tert-butyl groups in adjacent positions on the thiophene ring induces considerable steric congestion, which is a determining factor in the molecule's conformational landscape.

In contrast to the generally planar nature of the parent thiophene molecule, 3,4-disubstituted thiophenes with bulky groups like tert-butyl are known to exhibit non-planar conformations. The steric repulsion between the adjacent tert-butyl groups can force the thiophene ring to adopt a twisted or distorted geometry. This deviation from planarity has significant implications for the molecule's electronic properties, as it can disrupt the delocalization of π-electrons within the aromatic system. Theoretical calculations and experimental data from related sterically hindered thiophenes suggest that the thiophene core in this compound is likely to be puckered to minimize the steric strain between the bulky substituents.

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the structure and dynamics of molecules in solution.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the two protons on the thiophene ring (at positions 2 and 5) are chemically equivalent and should appear as a single signal. The eighteen protons of the two equivalent tert-butyl groups would also give rise to a single, strong singlet.

In the ¹³C NMR spectrum, four distinct signals are anticipated: one for the two equivalent carbons of the tert-butyl methyl groups, one for the two equivalent quaternary carbons of the tert-butyl groups, one for the two equivalent substituted carbons of the thiophene ring (C3 and C4), and one for the two equivalent unsubstituted carbons of the thiophene ring (C2 and C5). The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom. For instance, the presence of the electron-donating tert-butyl groups would be expected to shield the thiophene ring carbons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted thiophene.

Table 1: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene-H (C2, C5)~7.0~125
tert-Butyl-H~1.3-
Thiophene-C (C3, C4)-~145
tert-Butyl-C (quaternary)-~35
tert-Butyl-C (methyl)-~32

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide further insights into the spatial proximity of protons, which can help to confirm the through-space interactions between the tert-butyl protons and the thiophene ring protons, further solidifying the conformational analysis.

Reactivity and Reaction Mechanisms of 3,4 Ditert Butylthiophene and Its Derivatives

Electrophilic Substitution Reactions on 3,4-Ditert-butylthiophene

Electrophilic substitution reactions are a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto an aromatic ring. wikipedia.orgbyjus.com In the case of thiophenes, the ring is electron-rich and generally reactive towards electrophiles. The presence of bulky tert-butyl groups at the 3 and 4 positions of this compound, however, introduces significant steric hindrance that directs the regiochemical outcome of these reactions primarily to the unsubstituted α-positions (C2 and C5).

Regioselectivity Investigations in Halogenation Processes

Halogenation is a classic electrophilic aromatic substitution reaction. For this compound, the substitution of hydrogen with a halogen atom (e.g., bromine or chlorine) is expected to occur at the available α-positions. The bulky tert-butyl groups sterically shield the β-positions (C3 and C4), making the C2 and C5 positions the most electronically favorable and accessible sites for electrophilic attack.

Research into the addition of bromine to the oxidized derivative, 3,4-Di-tert-butylthiophene 1-oxide, shows that the reaction proceeds via a 1,4-cis addition mechanism, which is distinct from the substitution pathway of the parent thiophene (B33073). jst.go.jp For the parent thiophene, direct halogenation typically leads to substitution products. Studies on similar substituted thiophenes confirm that lithiation followed by quenching with an electrophile is a common strategy to achieve regioselective functionalization, highlighting the importance of directing effects in these systems. mdpi.com

Table 1: Regioselectivity in Halogenation of Thiophene Derivatives

Substrate Reagent Position of Halogenation Reference
2-Propylthiophene n-BuLi, then n-PrBr 2-position (alkylation) mdpi.com
Thiophene n-BuLi, then DMF, then NBS 3-position (formylation), then 4-position (bromination) mdpi.com

This table illustrates general principles of regioselectivity in thiophene functionalization.

Nitration Reaction Studies

Nitration involves the introduction of a nitro group (—NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. minia.edu.eglibretexts.org For this compound, nitration is directed to the 2 and 5 positions. However, the stability of the tert-butyl groups can be a concern under the strongly acidic conditions of nitration, as dealkylation can sometimes occur as a side reaction in substituted aromatic compounds. google.com

Studies on the nitration of analogous compounds, such as 4-tert-butylchlorobenzene, have shown that dinitration can be achieved under elevated temperatures with a mixture of concentrated nitric and sulfuric acids, surprisingly without the loss of the tert-butyl group. google.com This suggests that under controlled conditions, the desired 2-nitro or 2,5-dinitro-3,4-ditert-butylthiophene could be synthesized.

Cycloaddition Chemistry of Oxidized 3,4-Ditert-butylthiophenes

The oxidation of the sulfur atom in this compound to a sulfoxide (B87167) (S=O) or a sulfone (SO2) dramatically alters its chemical reactivity. The aromaticity of the thiophene ring is disrupted, and the resulting compound behaves as a cyclic diene, readily participating in cycloaddition reactions. scispace.com

Diels-Alder Reactions of this compound 1-Oxides

3,4-Di-tert-butylthiophene 1-oxide is a highly reactive diene that undergoes [4+2] cycloaddition, known as the Diels-Alder reaction, with a wide range of dienophiles. nih.govsigmaaldrich.com These reactions are efficient for constructing six-membered rings. wikipedia.org The thiophene 1-oxide reacts with electron-deficient alkenes to give [4+2] adducts in excellent yields. nih.govacs.org For instance, its reaction with dimethyl acetylenedicarboxylate (B1228247) results in the formation of dimethyl 4,5-di-tert-butylphthalate, with the spontaneous extrusion of sulfur monoxide (SO) from the initial adduct. acs.org

Table 2: Diels-Alder Reactions of 3,4-Di-tert-butylthiophene 1-oxide (1a)

Dienophile Product Yield Reference
Maleic anhydride (B1165640) [4+2] adduct Excellent acs.org
N-Phenylmaleimide (NPM) [4+2] adduct Excellent acs.org
Acenaphthylene [4+2] adduct Good nih.gov
Norbornene [4+2] adduct Good nih.gov
Inverse Electron-Demand Diels-Alder Pathways

While the "normal" Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse (or reverse) electron-demand Diels-Alder (IEDDA) reaction features an electron-poor diene and an electron-rich dienophile. wikipedia.orgwikipedia.org 3,4-Di-tert-butylthiophene 1-oxide, despite being generally electron-rich, can participate in IEDDA reactions with particularly electron-rich dienophiles. jst.go.jp This reactivity expands the synthetic utility of thiophene 1-oxides, allowing for the creation of a different range of cyclic compounds. rsc.org The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org

π-Face Selectivity in [4+2] Cycloadditions

A significant feature of the Diels-Alder reactions of 3,4-Di-tert-butylthiophene 1-oxide is their high degree of π-face selectivity. The cycloaddition occurs almost exclusively on the syn-π-face, which is the same side of the diene as the sulfoxide oxygen atom. nih.govacs.org This stereochemical control is a key advantage of using this system.

This syn-selectivity is attributed to a combination of steric and electronic factors. nih.gov The orbital mixing rule suggests that the lobes of the HOMO of the diene are larger on the syn-face due to distortion from planarity, which favors the approach of the dienophile from that side. acs.org Additionally, steric hindrance from the bulky tert-butyl groups helps to direct the incoming dienophile. nih.gov This high selectivity has been observed in reactions with a variety of dienophiles, including electron-deficient alkenes and even angle-strained systems like norbornene. nih.govacs.org Similar syn-π-face selectivity is also observed in the Diels-Alder reactions of the corresponding 1-imide derivative. jst.go.jp

Reactivity Comparison with 1-Imides and 1,1-Dioxides

The reactivity of 3,4-di-tert-butylthiophene derivatives in cycloaddition reactions is significantly influenced by the oxidation state of the sulfur atom. A comparison of 3,4-di-tert-butylthiophene 1-oxide, 3,4-di-tert-butylthiophene 1-(p-toluenesulfonyl)imide, and 3,4-di-tert-butylthiophene 1,1-dioxide reveals a distinct reactivity trend. The 1-oxide is the most reactive diene among the three, followed by the 1-imide, with the 1,1-dioxide being the least reactive. figshare.com

This hierarchy in reactivity can be attributed to the electronic and steric effects imposed by the substituents on the sulfur atom. The sulfoxide group in the 1-oxide makes the thiophene ring more electron-rich and sterically accessible for dienophiles compared to the sulfonyl group in the 1,1-dioxide. The 1-imide exhibits intermediate reactivity. figshare.com

In Diels-Alder reactions, both the 1-oxide and the 1-imide derivatives show a high degree of π-face selectivity, with the reaction occurring predominantly at the syn-π-face with respect to the S=O or S=N bond. figshare.comjst.go.jp This selectivity is a key feature of their reactivity.

Formation of Aromatic Ring Systems via Extrusion Mechanisms

A significant reaction pathway for the adducts formed from Diels-Alder reactions of 3,4-di-tert-butylthiophene derivatives is the extrusion of a small molecule, such as sulfur monoxide (SO), to generate a stable aromatic ring system. figshare.combeilstein-journals.org This cheletropic extrusion is a valuable synthetic tool for the formation of substituted benzene (B151609) derivatives. beilstein-journals.org

For instance, the Diels-Alder reaction of 3,4-di-tert-butylthiophene 1-oxide with dimethyl acetylenedicarboxylate proceeds to form an initial cycloadduct. This intermediate, however, is unstable and spontaneously undergoes the extrusion of SO, even at room temperature, to yield dimethyl 4,5-di-tert-butylphthalate in high yield. figshare.com This process effectively transforms the thiophene ring into a benzene ring. figshare.combeilstein-journals.org Similarly, the reaction of 3,4-di-tert-butylthiophene 1,1-dioxide with dienophiles can lead to the formation of o-di-tert-butylbenzene and its derivatives through the extrusion of sulfur dioxide (SO₂). acs.org

This extrusion is driven by the formation of the thermodynamically stable aromatic ring. The presence of bulky tert-butyl groups on the thiophene ring can influence the stability of the initial adducts and the subsequent extrusion process.

Diels-Alder Reactions of this compound 1,1-Dioxides

3,4-Di-tert-butylthiophene 1,1-dioxide serves as a diene in Diels-Alder reactions, which are a cornerstone of organic synthesis for the formation of six-membered rings. sigmaaldrich.commasterorganicchemistry.comnih.gov These [4+2] cycloaddition reactions involve the interaction of the 4 π-electrons of the diene with the 2 π-electrons of a dienophile. sigmaaldrich.commasterorganicchemistry.com The reactivity of the thiophene 1,1-dioxide is influenced by the electron-withdrawing nature of the sulfone group.

The reactions of 3,4-di-tert-butylthiophene 1,1-dioxide can be used to synthesize a variety of substituted benzene derivatives through a subsequent extrusion of sulfur dioxide from the initial Diels-Alder adduct. acs.org This approach provides a convenient route to o-di-tert-butylbenzene and related compounds. acs.org

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo products being possible. youtube.com While the endo product is often the major product in many Diels-Alder reactions, the specific stereochemical outcome with 3,4-di-tert-butylthiophene 1,1-dioxide can be influenced by the nature of the dienophile and the reaction conditions. youtube.com

Addition Reactions to Sulfur-Oxidized this compound Systems

Michael Additions of Oxygen and Sulfur Nucleophiles

Sulfur-oxidized 3,4-di-tert-butylthiophene systems, such as the 1-oxide, can undergo Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated system. srce.hr In the case of 3,4-di-tert-butylthiophene 1-oxide, Michael additions of nucleophiles have been observed to occur at the anti-π-face relative to the S=O bond. jst.go.jp This stereochemical outcome is in contrast to the syn-selectivity observed in its Diels-Alder reactions. jst.go.jp

The anti-π-face selectivity in Michael additions is thought to be controlled by the non-equivalent orbital extension of the π-LUMO (Lowest Unoccupied Molecular Orbital). jst.go.jp Thia-Michael additions, where a sulfur nucleophile is the Michael donor, are a significant class of reactions for the formation of carbon-sulfur bonds. srce.hrrsc.org These reactions are valuable in the synthesis of a variety of organosulfur compounds. srce.hr

The general mechanism of a thia-Michael addition involves the attack of the sulfur nucleophile on the β-carbon of the electron-deficient olefinic system. srce.hr

1,4-cis-Addition Reactions (e.g., Bromine Addition)

In addition to cycloadditions and Michael additions, 3,4-di-tert-butylthiophene 1-oxide can also undergo 1,4-addition reactions. A notable example is the addition of bromine, which occurs exclusively in a 1,4-cis mode. jst.go.jp

Unlike the π-face selectivity observed in other reactions of this molecule, the addition of bromine is not π-face selective. jst.go.jp The cis-addition indicates that both bromine atoms add to the same face of the diene system. This type of reaction leads to the formation of a dihydrothiophene derivative with bromine atoms at the 2- and 5-positions.

Photochemical and Photo-oxidation Transformations

The photochemical and photo-oxidation behavior of 3,4-di-tert-butylthiophene 1-oxide has been investigated, revealing distinct reaction pathways depending on the conditions.

Irradiation of a degassed benzene solution of 3,4-di-tert-butylthiophene 1-oxide leads to a deoxygenation reaction, affording 3,4-di-tert-butylthiophene as the major product. epa.gov Other products from this photolysis include bis(3,4-di-tert-butyl-2-furyl) disulfide and 3,4-di-tert-butylfuran. epa.gov The formation of furans from the photolysis of thiophene S-oxides has been noted for other substituted derivatives as well. researchgate.net

In contrast, the photo-oxidation of 3,4-di-tert-butylthiophene 1-oxide with singlet oxygen yields a different set of products. The major product in this reaction is 3,4-di-tert-butyl-5-hydroxy-2-furanone. epa.gov Minor products include di-tert-butylmaleic anhydride and a small amount of 3,4-di-tert-butylthiophene. epa.gov Singlet oxygen is a key reagent in many photo-oxidation processes. mdpi.com

The product distribution from these photochemical transformations is summarized in the table below.

Reaction ConditionProductYield (%)
Photolysis (degassed benzene) 3,4-Di-tert-butylthiophene26
Bis(3,4-di-tert-butyl-2-furyl) disulfide15
3,4-Di-tert-butylfuran9
Photo-oxidation (singlet oxygen) 3,4-Di-tert-butyl-5-hydroxy-2-furanone59
Di-tert-butylmaleic anhydride5
3,4-Di-tert-butylthiophene2

Data sourced from Nakayama, J; Hiraiwa, S; Fujihara, T. (2008). epa.gov

Rearrangement Reactions and Isomerization Studies of this compound and Its Derivatives

While specific studies focusing exclusively on the rearrangement and isomerization of this compound are not extensively documented in peer-reviewed literature, the principles of rearrangement reactions in sterically hindered aromatic systems can be applied to understand the potential transformations of this compound and its derivatives. The bulky tert-butyl groups in the 3 and 4 positions of the thiophene ring create significant steric strain, which can be a driving force for isomerization to more thermodynamically stable isomers under certain conditions.

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements of polyalkylated aromatic compounds are well-known, with the Jacobsen rearrangement being a classic example of alkyl group migration on polyalkylbenzenes in the presence of strong acids like sulfuric acid. wikipedia.orgorganicreactions.orglibretexts.orgslideshare.net Although originally described for benzene derivatives, similar mechanisms can be postulated for substituted thiophenes due to the aromatic nature of the thiophene ring.

The proposed mechanism for an acid-catalyzed isomerization of this compound would likely involve the protonation of the thiophene ring to form a sigma complex (arenium ion). This is followed by a 1,2-shift of a tert-butyl group to an adjacent, less sterically hindered carbon atom. Subsequent deprotonation would then yield a rearranged di-tert-butylthiophene isomer. The process is driven by the relief of steric strain and the formation of a more stable carbocation intermediate.

The expected trend in stability for di-tert-butylthiophene isomers, based on minimizing steric hindrance, would be:

2,5-di-tert-butylthiophene > 2,4-di-tert-butylthiophene > this compound

Therefore, under acidic conditions, it is plausible that this compound could isomerize to the 2,4- and subsequently to the 2,5-isomer, with the 2,5-isomer being the thermodynamically favored product.

Table 1: Postulated Acid-Catalyzed Isomerization of this compound

Starting MaterialCatalystProposed IntermediatePotential ProductsThermodynamic Favorability
This compoundH₂SO₄Thiophenium ion2,4-Di-tert-butylthiophene, 2,5-Di-tert-butylthiopheneHigh for 2,5-isomer

It is important to note that under strongly acidic conditions, side reactions such as desulfonation or polymerization can also occur. slideshare.net

Thermal and Photochemical Rearrangements

Thermal rearrangements of alkyl-substituted aromatic compounds can occur at high temperatures, often proceeding through radical mechanisms. However, the high stability of the thiophene ring suggests that very high temperatures would be required to induce thermal isomerization of this compound, likely leading to decomposition.

Photochemical isomerization has been observed for di-tert-butylbenzenes, where irradiation leads to a photostationary state of the ortho, meta, and para isomers. acs.org A similar photochemical approach could potentially induce the isomerization of this compound. The mechanism of such a reaction would likely involve excited states of the thiophene ring and could lead to a different distribution of isomers compared to the thermodynamically controlled acid-catalyzed reaction.

Isomerization Studies of Related Systems

Studies on the isomerization of di-tert-butylbenzenes have shown that the para isomer (1,4-di-tert-butylbenzene) is the most stable, and other isomers will rearrange to it under Friedel-Crafts conditions. acs.org This is consistent with the principle of minimizing steric hindrance.

Computational studies on the stability of disubstituted thiophenes, in general, support the idea that isomers with substituents at the 2 and 5 positions are often more stable than those with substituents in adjacent positions due to reduced steric and electronic repulsion. nih.govmdpi.comresearchgate.net

Table 2: Comparison of Relative Stabilities of Disubstituted Aromatic Isomers

Aromatic RingSubstitution PatternRelative StabilityDriving Force for Isomerization
Benzene1,2-Di-tert-butylLeast StableSteric Hindrance
Benzene1,3-Di-tert-butylIntermediateSteric Hindrance
Benzene1,4-Di-tert-butylMost StableSteric Hindrance
Thiophene (Postulated)3,4-Di-tert-butylLeast StableSteric Hindrance
Thiophene (Postulated)2,4-Di-tert-butylIntermediateSteric Hindrance
Thiophene (Postulated)2,5-Di-tert-butylMost StableSteric Hindrance

Advanced Materials and Polymer Science Research Contexts

Role as a Precursor for Overcrowded Five-Membered Heterocycles

The sterically demanding nature of the 3,4-ditert-butyl substitution pattern makes this thiophene (B33073) derivative an important starting material for the synthesis of overcrowded five-membered heterocycles. Research in this area has focused on preparing highly congested thiophene-based structures. For instance, bromination of 3,4-di-tert-butylthiophene yields 2-bromo-3,4-di-tert-butylthiophene and 2,5-dibromo-3,4-di-tert-butylthiophene, which serve as key intermediates in the synthesis of larger, sterically hindered molecules. clockss.org These precursors are instrumental in constructing molecules where steric strain significantly influences their conformation and properties.

Building Blocks for Highly Congested Thiophene Oligomers in Device Research

In the field of electronic devices, the performance of polythiophenes and their oligomers is closely tied to their molecular arrangement and intermolecular interactions. 3,4-Ditert-butylthiophene serves as a fundamental building block for creating highly congested thiophene oligomers, which are of interest for studying the structural defects in polythiophenes used in electronic devices. clockss.org

The synthesis of molecules like 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene demonstrates the utility of this compound derivatives. The preparation of this sterically crowded bithiophene was achieved through the Palladium-catalyzed coupling of 3,4-di-tert-butyl-2-thienylmagnesium bromide with 2-bromo-3,4-di-tert-butylthiophene. clockss.org The significant steric hindrance in the resulting bithiophene forces the two thiophene rings to adopt a nearly perpendicular orientation to each other, a conformation confirmed by X-ray single-crystal structure analysis. clockss.org This orthogonal arrangement has profound implications for the electronic conjugation between the rings.

Similarly, 3',4'-di-tert-butyl-2,2':5',2"-terthiophene has been synthesized, further illustrating the role of this compound in building up congested oligomeric structures. clockss.org Spectroscopic analysis of this terthiophene indicated a lack of conjugation between the thiophene rings, a direct consequence of the steric hindrance imposed by the tert-butyl groups. clockss.org

Advanced Polythiophene Systems in Organic Electronics and Spintronics Research

The substitution pattern on the thiophene ring is a critical factor in determining the properties of the resulting polythiophene. The study of thiophene analogues with bulky substituents like tert-butyl groups provides valuable insights into the structure-property relationships in advanced polythiophene systems.

Regioregular Polymerization Studies Involving Related Thiophene Analogues

Regioregularity, the precise control of the orientation of monomer units in a polymer chain, is crucial for achieving high performance in polythiophenes. In the case of 3-substituted thiophenes, head-to-tail (HT) coupling leads to more planar backbones and enhanced electronic properties compared to head-to-head (HH) or tail-to-tail (TT) couplings. The steric hindrance introduced by substituents can influence the regioregularity of the polymer. For instance, in the polymerization of 3-alkylthiophenes, unfavorable HH couplings can cause a sterically driven twist in the polymer backbone, disrupting conjugation. nih.gov

While the direct polymerization of this compound is not commonly reported due to extreme steric hindrance at both beta positions, studies on related 3,4-disubstituted thiophene analogues provide insight. The introduction of alkyl chains at the 3 and 4 positions can lead to regioregular polymers where steric hindrance between the side chains plays a role in the resulting polymer architecture. nih.gov The synthesis of regioregular poly(3-alkylthiophene)s is a well-established field, with methods like the McCullough and Rieke methods, as well as Grignard Metathesis (GRIM) polymerization, being employed to achieve high HT coupling content. magtech.com.cnnih.gov These synthetic strategies are relevant to understanding the challenges and potential outcomes of polymerizing sterically hindered thiophene monomers.

Synthesis of High-Spin Organic Polymers from Thiophene Derivatives

The field of organic spintronics is focused on developing organic materials with controllable spin states for potential applications in data storage and quantum computing. Thiophene-based polymers have been investigated as backbones for creating high-spin organic polymers. By attaching stable radical groups to the polythiophene chain, it is possible to create materials with interesting magnetic properties.

Research has shown that polythiophene derivatives can be designed to exhibit ferromagnetic interactions between pendant radical groups. For example, a polythiophene with phenoxyl radicals as side chains was synthesized and shown to have a high-spin ground state, indicating intramolecular ferromagnetic spin coupling through the conjugated backbone. researchgate.net The magnetic properties of substituted polythiophenes in their neutral state have also been studied, with SQUID magnetometry revealing ferromagnetic order at low temperatures. researchgate.netacs.org The nature of the substituent and the regioregularity of the polymer have been found to influence the magnetic behavior. researchgate.netacs.org The synthesis of chiral magnetic block copolymers with a polythiophene backbone has also been reported, where a phenoxy radical was introduced as a magnetic block. acs.org

Fundamental Investigations in Organic Thermoelectric Materials Utilizing Thiophene Scaffolds

Organic thermoelectric materials, which can convert heat energy into electrical energy, are a promising area of research for applications such as waste heat recovery and wearable electronics. Thiophene-based materials are among the most studied candidates for p-type organic thermoelectrics due to their good charge transport properties and environmental stability.

The performance of thermoelectric materials is evaluated by the dimensionless figure of merit, ZT. For organic materials, achieving a high power factor (a component of ZT) is a key goal. Thiophene scaffolds are integral to the design of high-performance organic thermoelectric materials. For instance, copolymers based on thieno[3,4-b]thiophene (B1596311) derivatives have been synthesized and shown to exhibit good thermoelectric performance with power factors exceeding 35 μW m⁻¹ K⁻². rjsocmed.com The molecular packing and charge mobility of these polymers are critical factors in their thermoelectric properties.

Model Compounds for Fundamental Studies of Steric Hindrance and Molecular Distortion

The well-defined and significant steric bulk of the tert-butyl groups on the 3 and 4 positions of the thiophene ring makes this compound and its derivatives excellent model compounds for fundamental studies of steric hindrance and molecular distortion.

X-ray crystallography of 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene provides direct evidence of the profound structural impact of steric crowding. The analysis revealed that the two thiophene rings are twisted to a nearly perpendicular orientation, with a torsion angle of 89.2(3)° between the S1-C1-C2-S2 atoms. clockss.org Despite this significant twist between the rings, the individual thiophene rings remain largely planar. The tert-butyl groups themselves are slightly twisted out of the plane of the thiophene ring. clockss.org This structural data offers a quantitative measure of the molecular distortion induced by steric repulsion between the bulky substituents on adjacent rings.

The table below summarizes the crystallographic data for 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene. clockss.org

Parameter Value
Molecular Formula C₂₄H₃₈S₂
Molecular Weight 390.70
Crystal System Monoclinic
Space Group Pc (no. 7)
a (Å) 9.068(5)
b (Å) 10.656(4)
c (Å) 12.209(6)
β (°) ** 99.89(4)
Volume (ų) 1162.0(10)
Z 2
Calculated Density (g cm⁻³) **1.12

These fundamental studies on model compounds like this compound and its oligomers are crucial for developing a deeper understanding of how steric effects govern molecular conformation, which in turn dictates the electronic and physical properties of organic materials.

Lack of Research on Functional Materials Incorporating this compound Scaffolds

Despite a comprehensive search of scientific literature and research databases, no specific information was found regarding the design and synthesis of functional materials that incorporate this compound scaffolds.

The investigation sought to identify research focused on the utilization of this compound as a core structural unit for the development of advanced materials, particularly within the contexts of polymer science and materials research. However, the search did not yield any relevant studies, patents, or scholarly articles detailing the synthesis, characterization, or application of such materials.

While extensive research exists on other thiophene derivatives, such as poly(3-alkylthiophenes) and poly(3,4-ethylenedioxythiophene) (PEDOT), for applications in organic electronics and conducting polymers, the specific use of a this compound scaffold appears to be an unexplored area of research. The bulky tert-butyl groups at the 3 and 4 positions of the thiophene ring may present steric hindrance challenges in polymerization and material fabrication, which could be a contributing factor to the lack of research in this area.

Consequently, it is not possible to provide an article on the "Design and Synthesis of Functional Materials Incorporating this compound Scaffolds" as there is no available scientific data to support the creation of such a document. This absence of information suggests a potential gap in the current body of materials science research.

Q & A

Q. What are the optimal synthetic routes for 3,4-Ditert-butylthiophene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves regioselective alkylation of thiophene derivatives. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–60°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Systematic optimization can employ fractional factorial design to test interactions between variables. Post-synthesis, purity should be verified via HPLC (C18 column, acetonitrile/water gradient) and GC-MS, with structural confirmation through 1H^1H- and 13C^{13}C-NMR spectroscopy . For reproducibility, document reaction yields under varying tert-butyl halide stoichiometries and quenching protocols.

Q. How can researchers characterize the electronic and steric properties of this compound using spectroscopic and computational methods?

  • Methodological Answer : Electronic properties are assessed via UV-Vis spectroscopy (λmax in THF) and cyclic voltammetry (oxidation/reduction potentials vs. Ag/AgCl). Steric effects are quantified using X-ray crystallography to measure dihedral angles between tert-butyl groups and the thiophene ring. Computational approaches like DFT (B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. Compare results with analogous thiophene derivatives (e.g., 3,5-dimethylthiophene) to isolate steric contributions .

Q. What experimental protocols are recommended for assessing the thermal and oxidative stability of this compound in solution and solid states?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to determine decomposition temperatures. In solution, monitor oxidative stability via UV-Vis spectroscopy under controlled oxygen exposure (e.g., sealed quartz cells with O₂/N₂ mixtures). For solid-state analysis, use differential scanning calorimetry (DSC) to detect phase transitions or exothermic decomposition events. Report stability thresholds as a function of tert-butyl substituent orientation .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC retention time, GC-MS fragmentation patterns) and spectroscopic methods. Elemental analysis (C, H, S) confirms stoichiometric ratios, while 1H^1H-NMR integration verifies tert-butyl proton ratios. For trace impurities, use high-resolution mass spectrometry (HRMS) with ESI+ ionization. Cross-validate with literature melting points and retention factors (Rf) in TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to minimize photodegradation. Prior to use, confirm absence of peroxides in ether-based solvents via KI-starch test. For long-term stability, lyophilize samples and conduct periodic NMR checks for tert-butyl group hydrolysis or ring oxidation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields may arise from steric hindrance or catalyst poisoning. Employ a nested experimental design to test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand systems (e.g., SPhos vs. XPhos). Use in situ IR spectroscopy to monitor intermediate formation. Validate findings by replicating reactions under strictly anhydrous conditions and comparing turnover frequencies (TOFs) .

Q. How can computational modeling predict the supramolecular assembly behavior of this compound derivatives in organic semiconductors?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) to model π-π stacking distances and tert-butyl group orientation in crystalline phases. Pair with DFT calculations (Gaussian 16) to analyze charge-transfer integrals. Validate predictions against grazing-incidence X-ray diffraction (GI-XRD) data of thin films .

Q. What methodological approaches are employed to study the electron transfer mechanisms in this compound-containing conjugated polymers?

  • Methodological Answer : Use spectroelectrochemistry (UV-Vis-NIR under applied potentials) to track polaron/bipolaron formation. Complement with time-resolved microwave conductivity (TRMC) to measure charge carrier mobility. Compare hole/electron transport using space-charge-limited current (SCLC) measurements in diode configurations .

Q. How do steric effects of tert-butyl groups influence the catalytic activity of this compound in coordination complexes?

  • Methodological Answer : Synthesize Pd/Fe complexes with this compound ligands and compare turnover numbers (TONs) in model reactions (e.g., C–H activation). Use X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond lengths and distortion parameters. Correlate steric bulk (Tolman cone angles) with catalytic efficiency .

Q. What advanced statistical methods can reconcile discrepancies in structure-property relationships of this compound derivatives?

  • Methodological Answer :
    Apply multivariate regression to isolate effects of substituent position vs. electronic contributions. Use principal component analysis (PCA) on datasets combining electrochemical, spectroscopic, and crystallographic parameters. For conflicting results, conduct Bayesian meta-analysis to weight evidence from replicated studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.